molecular formula C13H10F3NO2S B2854171 2-Thienyl-N-((3-(trifluoromethoxy)phenyl)methyl)formamide CAS No. 1024174-11-5

2-Thienyl-N-((3-(trifluoromethoxy)phenyl)methyl)formamide

Cat. No.: B2854171
CAS No.: 1024174-11-5
M. Wt: 301.28
InChI Key: KNYYSYLXYZHPLX-UHFFFAOYSA-N
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Description

2-Thienyl-N-((3-(trifluoromethoxy)phenyl)methyl)formamide: is an organic compound with the molecular formula C13H10F3NO2S and a molecular weight of 301.28 g/mol . This compound is characterized by the presence of a thienyl group, a trifluoromethoxyphenyl group, and a formamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thienyl-N-((3-(trifluoromethoxy)phenyl)methyl)formamide typically involves the reaction of 2-thiophenecarboxylic acid with 3-(trifluoromethoxy)benzylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Thienyl-N-((3-(trifluoromethoxy)phenyl)methyl)formamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The formamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • 2-Thienyl-N-((3-methoxyphenyl)methyl)formamide
  • 2-Thienyl-N-((3-chlorophenyl)methyl)formamide
  • 2-Thienyl-N-((3-fluorophenyl)methyl)formamide

Comparison: Compared to its analogs, 2-Thienyl-N-((3-(trifluoromethoxy)phenyl)methyl)formamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications, such as enzyme inhibition and receptor binding .

Properties

IUPAC Name

N-[[3-(trifluoromethoxy)phenyl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2S/c14-13(15,16)19-10-4-1-3-9(7-10)8-17-12(18)11-5-2-6-20-11/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYYSYLXYZHPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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